molecular formula C17H18N4O B15052826 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol

Cat. No.: B15052826
M. Wt: 294.35 g/mol
InChI Key: ZZYHHXAOJASNQF-UHFFFAOYSA-N
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Description

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in medicinal chemistry and organic synthesis. The structure of this compound includes a phenol group attached to an imidazo[1,2-a]pyrazine ring, which is further substituted with a cyclopentylamino group. This unique structure imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with cyclopentanone in the presence of a suitable catalyst can yield the imidazo[1,2-a]pyrazine core.

    Introduction of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution reactions. This step often requires the use of strong acids or bases to facilitate the substitution.

    Attachment of the Cyclopentylamino Group: The final step involves the introduction of the cyclopentylamino group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with cyclopentylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The imidazo[1,2-a]pyrazine ring can undergo substitution reactions with halogens, alkyl groups, or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkyl halides, and nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or activate specific signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide
  • 4-(8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide

Uniqueness

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylamino group and phenol moiety contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-a]pyrazine derivatives.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

4-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C17H18N4O/c22-14-7-5-12(6-8-14)16-17(19-13-3-1-2-4-13)21-10-9-18-11-15(21)20-16/h5-11,13,19,22H,1-4H2

InChI Key

ZZYHHXAOJASNQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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